molecular formula C6H7N3O4 B1599010 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 880345-50-6

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Número de catálogo B1599010
Número CAS: 880345-50-6
Peso molecular: 185.14 g/mol
Clave InChI: HMFPMGBWSFUHEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a member of the class of imidazo[2,1-b][1,3]oxazines in which the hydrogen at position 2 is substituted by a nitro group and in which the oxazine ring is fully saturated . It is a C-nitro compound, a member of imidazo[2,1-b][1,3]oxazines, and a bicyclic nitroimidazole . It is also an intermediate in the synthesis of (S)-PA 824, a novel anti-tuberculosis drug .


Synthesis Analysis

The synthesis of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” and its analogues has been extensively explored. For instance, a series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with iodobenzyl halides, followed by Suzuki coupling of these iodides with appropriate arylboronic acids .


Molecular Structure Analysis

The molecular structure of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” has been analyzed in several studies . The oxygen atom at the 2-position of the imidazole ring is required for aerobic activity .


Chemical Reactions Analysis

The chemical reactions involving “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” have been studied . For example, analogues of clinical tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), in which the OCH(2) linkage was replaced with amide, carbamate, and urea functionality, were investigated as an alternative approach to address oxidative metabolism, reduce lipophilicity, and improve aqueous solubility .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” have been analyzed . The compound has a molecular weight of 169.14 g/mol , a density of 1.9±0.1 g/cm^3, a boiling point of 446.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Antitubercular Applications

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has been extensively researched for its potential as an antitubercular agent. Studies have focused on the structure-activity relationships of this compound, revealing its bactericidal properties against Mycobacterium tuberculosis. The compound's efficacy is linked to specific structural features, such as the oxygen atom at the 2-position of the imidazole ring, which is crucial for its aerobic activity (Kim et al., 2009). Further research has explored variations in its chemical structure to enhance its antitubercular activity, solubility, and metabolic stability (Cherian et al., 2011).

Pharmacological Properties

The pharmacological characteristics of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol have been investigated, with a focus on its redox properties. Studies using cyclic voltammetry have examined the compound's electrochemical behavior, revealing insights into its reduction mechanism and the stability of its radical anions. These findings are important for understanding the drug's mechanism of action and potential metabolic pathways (Bollo et al., 2004).

Derivative Development

Considerable research has been dedicated to developing derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with improved pharmacological properties. For instance, the synthesis and evaluation of biphenyl analogues have shown significant improvements in antitubercular potency and metabolic stability, providing valuable information for the development of new therapeutic agents (Palmer et al., 2010).

Potential for Visceral Leishmaniasis Treatment

Research has also extended to exploring the use of this compound and its analogues for treating visceral leishmaniasis. The discovery of potent antileishmanial effects in certain analogues has led to the identification of new leads for drug development in this area (Thompson et al., 2018).

Safety And Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415053
Record name 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

CAS RN

880345-50-6
Record name 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 2
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 3
Reactant of Route 3
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 4
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 5
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 6
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Citations

For This Compound
16
Citations
GFS Fernandes, KF Manieri, AF Bonjorno… - …, 2023 - Wiley Online Library
The emergence of multidrug‐resistant strains of M. tuberculosis has raised concerns due to the greater difficulties in patient treatment and higher mortality rates. Herein, we revisited the …
AM Thompson, PD O'Connor, AJ Marshall… - Journal of medicinal …, 2018 - ACS Publications
Discovery of the potent antileishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines …
Number of citations: 48 pubs.acs.org
J Cherian, I Choi, A Nayyar… - Journal of medicinal …, 2011 - ACS Publications
The (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine named PA-824 (1) has demonstrated antitubercular activity in vitro and in animal models …
Number of citations: 42 pubs.acs.org
X Li, UH Manjunatha, MB Goodwin, JE Knox… - Bioorganic & medicinal …, 2008 - Elsevier
Nitroimidazoles such as PA-824 and OPC-67683 are currently in clinical development as members of a promising new class of therapeutics for tuberculosis. While the antitubercular …
Number of citations: 73 www.sciencedirect.com
BD Palmer, AM Thompson, HS Sutherland… - Journal of medicinal …, 2010 - ACS Publications
A series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with …
Number of citations: 123 pubs.acs.org
AM Thompson, A Blaser, RF Anderson… - Journal of medicinal …, 2009 - ACS Publications
The nitroimidazooxazine S-1 (PA-824) is a new class of bioreductive drug for tuberculosis. A series of related bicyclic nitroheterocycles was synthesized, designed to have a wide range …
Number of citations: 117 pubs.acs.org
A Blaser, BD Palmer, HS Sutherland… - Journal of Medicinal …, 2012 - ACS Publications
Analogues of clinical tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), in which the OCH 2 linkage was replaced …
Number of citations: 70 pubs.acs.org
I Kmentova, HS Sutherland, BD Palmer… - Journal of medicinal …, 2010 - ACS Publications
New heterocyclic analogues of the potent biphenyl class derived from antitubercular drug PA-824 were prepared, aiming to improve aqueous solubility but maintain high metabolic …
Number of citations: 93 pubs.acs.org
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org
AM Thompson, HS Sutherland, BD Palmer… - Journal of medicinal …, 2011 - ACS Publications
New analogues of antitubercular drug PA-824 were synthesized, featuring alternative side chain ether linkers of varying size and flexibility, seeking drug candidates with enhanced …
Number of citations: 75 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.